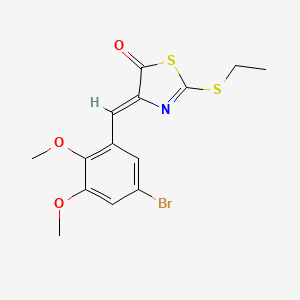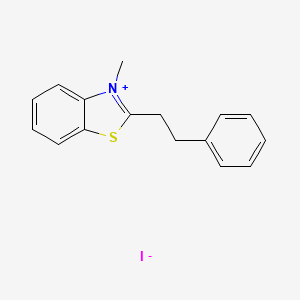
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one, also known as BDMT, is a thiazole derivative that has been studied for its potential therapeutic applications. BDMT has been shown to have a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. In
Wirkmechanismus
The exact mechanism of action of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cellular processes. For example, 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition may lead to DNA damage and cell death, which could explain the antitumor activity of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one.
Biochemical and Physiological Effects:
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of a variety of fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in lab experiments is its broad spectrum of activity against a variety of microorganisms. Additionally, 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been shown to have low toxicity in animal studies, suggesting that it may have a favorable safety profile. However, one limitation of using 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one is its relatively complex synthesis method, which may make it more difficult to produce in large quantities.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. One area of interest is the development of new antimicrobial agents based on the structure of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one and its potential as an antitumor agent. Finally, more research is needed to explore the safety and efficacy of 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one in animal and human studies.
Synthesemethoden
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one can be synthesized using a multi-step process that involves the reaction of 5-bromo-2,3-dimethoxybenzaldehyde with ethylthioacetic acid to form 4-(5-bromo-2,3-dimethoxybenzylidene)thiazolidin-2-one. This intermediate compound is then treated with iodine in the presence of a base to form 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one.
Wissenschaftliche Forschungsanwendungen
4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has been studied for its potential therapeutic applications in a variety of fields. In particular, it has been shown to have antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents. 4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one has also been investigated for its potential antitumor activity, with some studies suggesting that it may have the ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
(4Z)-4-[(5-bromo-2,3-dimethoxyphenyl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S2/c1-4-20-14-16-10(13(17)21-14)6-8-5-9(15)7-11(18-2)12(8)19-3/h5-7H,4H2,1-3H3/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZVWLKLXQKFGB-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=C(C(=CC(=C2)Br)OC)OC)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=C(C(=CC(=C2)Br)OC)OC)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(5-bromo-2,3-dimethoxybenzylidene)-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)
![2-methyl-4-({3-[3-(1-methyl-1H-imidazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-1,3-thiazole](/img/structure/B5184515.png)

![N~1~-allyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5184525.png)
![N-methyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5184536.png)


![4'-(3-acetylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5184552.png)
![1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane](/img/structure/B5184560.png)


![N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5184582.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5184590.png)